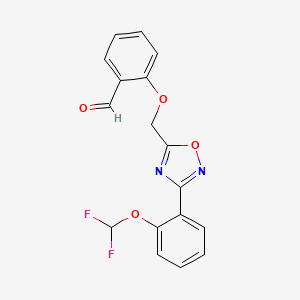

2-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

CAS No.:

Cat. No.: VC15834960

Molecular Formula: C17H12F2N2O4

Molecular Weight: 346.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12F2N2O4 |

|---|---|

| Molecular Weight | 346.28 g/mol |

| IUPAC Name | 2-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |

| Standard InChI | InChI=1S/C17H12F2N2O4/c18-17(19)24-14-8-4-2-6-12(14)16-20-15(25-21-16)10-23-13-7-3-1-5-11(13)9-22/h1-9,17H,10H2 |

| Standard InChI Key | AVVDYIJEYIYZLB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=CC=CC=C3OC(F)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct moieties:

-

A benzaldehyde group at the 2-position of the phenyl ring, providing an aldehyde functional group () capable of nucleophilic addition reactions .

-

A 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its aromatic stability and electron-deficient nature.

-

A 2-(difluoromethoxy)phenyl substituent attached to the oxadiazole ring, introducing fluorinated electronic effects that enhance metabolic stability and lipophilicity.

The IUPAC name, 2-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde, systematically describes this arrangement .

Spectroscopic and Computational Data

-

SMILES Notation: .

-

InChI Key: , enabling unique chemical identifier retrieval.

-

XLogP3: Predicted partition coefficient of 3.2, indicating moderate lipophilicity.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds through sequential steps:

-

Formation of the Oxadiazole Core: Reaction of a nitrile derivative with hydroxylamine yields an amidoxime, which undergoes cyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

-

Introduction of the Difluoromethoxy Group: Electrophilic fluorination or nucleophilic substitution introduces the group onto the phenyl ring.

-

Methoxy Bridge Formation: Williamson ether synthesis couples the oxadiazole-containing intermediate with 2-hydroxybenzaldehyde .

Optimization Challenges

-

Protection of the Aldehyde Group: During ether formation, the aldehyde must be protected (e.g., as an acetal) to prevent side reactions.

-

Purification: Column chromatography or recrystallization is required to isolate the product due to structural complexity.

Physicochemical Properties

The difluoromethoxy group () contributes to:

-

Enhanced Metabolic Stability: Resistance to oxidative degradation compared to non-fluorinated analogs.

-

Increased Lipophilicity: Improved membrane permeability, critical for drug candidates.

Reactivity and Functionalization

Aldehyde Group Reactivity

The benzaldehyde moiety participates in:

-

Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.

-

Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols, respectively .

Oxadiazole Ring Modifications

-

Electrophilic Substitution: Limited due to electron deficiency; reactions typically occur at the para position of the phenyl substituent.

-

Ring-Opening Reactions: Under strong acidic or basic conditions, the oxadiazole may hydrolyze to form amides or esters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume